molecular formula C25H22BrNO4 B2362105 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid CAS No. 403661-79-0

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid

Cat. No.: B2362105
CAS No.: 403661-79-0
M. Wt: 480.358
InChI Key: PRNNBQPZBUMLMF-WCSIJFPASA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H22BrNO4 and its molecular weight is 480.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Homologation

  • The compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, leading to enantiomerically pure products in high yield (Ellmerer-Müller et al., 1998).

Self-Assembly and Material Science

  • Fmoc variants of this compound have shown unique self-assembly properties, forming different morphological structures under varying concentration and temperature conditions. This has implications for material science and nanotechnology (Kshtriya et al., 2021).

Solid-Phase Peptide Synthesis

  • The compound has been used in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, proving useful in large-scale preparation (Šebesta & Seebach, 2003).

Photocleavable Linker Applications

  • It has been used as a photocleavable linker in the solid phase synthesis of C-terminal carboxamides and small organic molecules (Bradley & Mittoo, 2003).

Chemical Sensing and Detection

  • Derivatives of this compound have been synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating high selectivity and sensitivity (Han et al., 2020).

Peptide Bond Protection in Synthesis

  • Derivatives have been employed as intermediates for preparing peptides with reversibly protected peptide bonds, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).

Properties

IUPAC Name

(3S)-4-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVUAXHMNMNOKU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403661-79-0
Record name (βS)-2-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403661-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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